molecular formula C16H16N4O4S2 B2583126 N-{5-[({[(2H-1,3-benzodioxol-5-yl)methyl]carbamoyl}methyl)sulfanyl]-1,3,4-thiadiazol-2-yl}cyclopropanecarboxamide CAS No. 868975-05-7

N-{5-[({[(2H-1,3-benzodioxol-5-yl)methyl]carbamoyl}methyl)sulfanyl]-1,3,4-thiadiazol-2-yl}cyclopropanecarboxamide

カタログ番号: B2583126
CAS番号: 868975-05-7
分子量: 392.45
InChIキー: QRAWQFNJNYBFGN-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound N-{5-[({[(2H-1,3-benzodioxol-5-yl)methyl]carbamoyl}methyl)sulfanyl]-1,3,4-thiadiazol-2-yl}cyclopropanecarboxamide features a 1,3,4-thiadiazole core substituted with a cyclopropanecarboxamide group and a sulfanyl-linked benzodioxolylmethyl carbamoyl moiety. The thiadiazole and sulfanyl groups may contribute to hydrogen bonding and redox interactions, making it a candidate for therapeutic applications .

特性

IUPAC Name

N-[5-[2-(1,3-benzodioxol-5-ylmethylamino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]cyclopropanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N4O4S2/c21-13(17-6-9-1-4-11-12(5-9)24-8-23-11)7-25-16-20-19-15(26-16)18-14(22)10-2-3-10/h1,4-5,10H,2-3,6-8H2,(H,17,21)(H,18,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRAWQFNJNYBFGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)NC2=NN=C(S2)SCC(=O)NCC3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of N-{5-[({[(2H-1,3-benzodioxol-5-yl)methyl]carbamoyl}methyl)sulfanyl]-1,3,4-thiadiazol-2-yl}cyclopropanecarboxamide involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions, as well as the implementation of continuous flow reactors to scale up the production process .

化学反応の分析

Types of Reactions

N-{5-[({[(2H-1,3-benzodioxol-5-yl)methyl]carbamoyl}methyl)sulfanyl]-1,3,4-thiadiazol-2-yl}cyclopropanecarboxamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Amines, thiols, and other nucleophiles under basic or acidic conditions

Major Products

    Oxidation: Sulfoxides, sulfones

    Reduction: Alcohols

    Substitution: Amino or thiol derivatives

作用機序

The mechanism of action of N-{5-[({[(2H-1,3-benzodioxol-5-yl)methyl]carbamoyl}methyl)sulfanyl]-1,3,4-thiadiazol-2-yl}cyclopropanecarboxamide involves its interaction with specific molecular targets and pathways:

類似化合物との比較

Structural Variations and Implications

The 4-bromo substitution may sterically hinder target binding compared to smaller groups like fluorine . Electron-Donating Groups (e.g., 4-Methoxyphenyl in Compound 70): Methoxy groups improve solubility via polar interactions but may reduce metabolic stability due to oxidative demethylation pathways . Fluorine (Compound 50): The 3-fluorophenyl group balances lipophilicity and electronegativity, favoring interactions with aromatic residues in enzyme active sites .

Core Heterocycle Differences: The target compound’s 1,3,4-thiadiazole core (vs. thiazole in analogs) introduces an additional nitrogen atom, altering electron distribution and hydrogen-bonding capacity. Thiadiazoles are known for higher metabolic stability compared to thiazoles but may exhibit reduced solubility .

However, the target compound’s sulfanyl linker (vs. carbonyl in analogs) may enhance redox activity or susceptibility to nucleophilic attack .

生物活性

N-{5-[({[(2H-1,3-benzodioxol-5-yl)methyl]carbamoyl}methyl)sulfanyl]-1,3,4-thiadiazol-2-yl}cyclopropanecarboxamide is a complex organic compound that has garnered attention in scientific research due to its potential biological activities. This article discusses its synthesis, biological activity, mechanisms of action, and relevant case studies.

1. Chemical Structure and Synthesis

The compound features a unique structure that includes:

  • Benzodioxole moiety : Known for its potential biological activities.
  • Thiadiazole ring : Associated with various pharmacological properties.
  • Cyclopropanecarboxamide group : Imparts stability and reactivity.

The synthesis typically involves multi-step reactions starting from readily available precursors. The formation of the benzodioxole moiety can be achieved through the reaction of catechol and formaldehyde under acidic conditions. Subsequent steps involve introducing the carbamoyl group and forming the thiadiazole ring through cyclization reactions.

2.1 Anticancer Properties

Research indicates that compounds similar to N-{5-[({[(2H-1,3-benzodioxol-5-yl)methyl]carbamoyl}methyl)sulfanyl]-1,3,4-thiadiazol-2-yl}cyclopropanecarboxamide exhibit significant cytotoxic effects against various cancer cell lines. For instance:

  • In vitro studies : Compounds with similar structures have shown potent activity against human cancer cell lines, inhibiting tumor growth effectively compared to established chemotherapeutics like cisplatin .

2.2 Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Preliminary studies suggest that it possesses activity against certain bacterial strains, particularly Staphylococcus aureus, with minimum inhibitory concentrations (MIC) ranging from 3.9 to 31.5 µg/ml .

The mechanism of action for N-{5-[({[(2H-1,3-benzodioxol-5-yl)methyl]carbamoyl}methyl)sulfanyl]-1,3,4-thiadiazol-2-yl}cyclopropanecarboxamide likely involves:

  • Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes such as kinases or proteases, disrupting cellular signaling pathways associated with proliferation and apoptosis.
  • Modulation of Signaling Pathways : It may influence pathways related to inflammation and cell survival by interacting with molecular targets at the cellular level .

4. Case Studies and Research Findings

Several studies have explored the biological activity of related compounds:

StudyCompoundActivityFindings
6-chloro derivativesAnticancerExhibited tumor growth inhibition comparable to cisplatin.
5-thiobredininAntiviralShowed significant activity against vaccinia virus; however, limited cytostatic activity observed.
Benzodioxole derivativesEnzyme inhibitionInteracted with cellular targets related to cancer pathways.

5. Conclusion

N-{5-[({[(2H-1,3-benzodioxol-5-yl)methyl]carbamoyl}methyl)sulfanyl]-1,3,4-thiadiazol-2-yl}cyclopropanecarboxamide is a promising compound with notable biological activities including anticancer and antimicrobial effects. Ongoing research is essential to fully elucidate its mechanisms of action and therapeutic potential in clinical applications.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。